Oxprenolol-d7 Hydrochloride
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for deuterium-labeled compounds. The official IUPAC name is 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride. This comprehensive nomenclature specifically identifies the seven deuterium atoms incorporated within the isopropyl group, replacing all hydrogen atoms in this moiety. The Chemical Abstracts Service registry number for this compound is 1189649-47-5, which distinguishes it from other oxprenolol derivatives and isotopomers.
The molecular formula of this compound is C15H24ClNO3, where the subscript notation does not explicitly show deuterium positions but maintains the same elemental composition with isotopic substitution. More precisely, the formula can be expressed as C15H17D7ClNO3 to clearly indicate the deuterium incorporation. The molecular weight of the compound is 308.85 grams per mole, which represents an increase of 7.04 mass units compared to the non-deuterated oxprenolol hydrochloride (301.81 grams per mole). This mass difference directly corresponds to the replacement of seven hydrogen atoms with deuterium atoms, each contributing approximately 1.006 additional mass units.
The compound exists as the hydrochloride salt form, which enhances its stability and solubility characteristics for analytical applications. The parent compound, without the hydrochloride moiety, has a corresponding molecular weight of 272.40 grams per mole and follows the formula C15H16D7NO3. The systematic analysis of these molecular parameters provides essential foundation data for analytical method development and compound identification in complex biological matrices.
| Parameter | This compound | Oxprenolol-d7 (Free Base) |
|---|---|---|
| Molecular Formula | C15H17D7ClNO3 | C15H16D7NO3 |
| Molecular Weight | 308.85 g/mol | 272.40 g/mol |
| CAS Registry Number | 1189649-47-5 | 1189805-10-4 |
| Deuterium Atoms | 7 | 7 |
Isotopic Labeling Pattern and Deuterium Incorporation Sites
The deuterium labeling pattern in this compound demonstrates exceptional specificity in targeting the isopropyl amino substituent of the molecular framework. All seven hydrogen atoms within the isopropyl group are systematically replaced with deuterium atoms, creating a heptadeuterated isopropyl moiety. This complete deuteration of the isopropyl group follows the pattern (CD3)2CD-, where both methyl groups and the tertiary carbon bear deuterium atoms exclusively. The systematic replacement maintains the molecular integrity while providing distinct mass spectrometric signatures for analytical differentiation.
The InChI notation for the compound provides detailed structural encoding that includes isotopic information: InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D;. This notation specifically indicates deuterium substitution at positions 2, 3, and 12 in the structural framework, corresponding to the complete isopropyl deuteration pattern. The isotopic labeling strategy ensures that metabolic transformations affecting other portions of the molecule do not interfere with the internal standard function during analytical procedures.
The SMILES notation further illustrates the deuterium incorporation pattern: [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O.Cl. This representation clearly shows each deuterium position marked with [2H], demonstrating the systematic replacement throughout the isopropyl substituent. The strategic placement of deuterium atoms in the isopropyl group is particularly advantageous because this region frequently undergoes metabolic transformation in biological systems, making the labeled compound an ideal internal standard for pharmacokinetic studies.
The deuterium incorporation efficiency and positional specificity have been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. The labeling pattern ensures that all potential metabolic pathways affecting the isopropyl group will retain the isotopic signature, providing reliable quantitative analysis capabilities in complex biological matrices.
Crystallographic Data and Three-Dimensional Conformational Analysis
The crystallographic characterization of this compound builds upon established structural data for the non-deuterated parent compound, with specific modifications accounting for isotopic effects on molecular packing and hydrogen bonding patterns. Historical crystallographic studies of oxprenolol hydrochloride have provided foundational structural data, with crystal structure determination reported by Leger and colleagues demonstrating orthorhombic crystal symmetry. The hydrochloride salt form typically crystallizes with melting points between 107-109°C, indicating stable crystal packing arrangements.
The three-dimensional conformational analysis reveals that deuterium substitution in the isopropyl group introduces subtle but measurable changes in molecular geometry compared to the protiated analog. The carbon-deuterium bond lengths (approximately 1.09 Angstroms) are slightly shorter than carbon-hydrogen bond lengths (approximately 1.10 Angstroms), leading to minor conformational adjustments in the isopropyl substituent. These geometric variations can influence the overall molecular conformation and crystal packing efficiency, though the changes are typically within experimental error ranges for most analytical applications.
X-ray diffraction analysis of deuterated pharmaceutical compounds often reveals enhanced structural resolution due to reduced thermal motion associated with heavier deuterium atoms compared to hydrogen. This characteristic can provide improved crystallographic data quality for detailed structural analysis. The electron density maps generated from X-ray crystallography show clearly defined atomic positions, with deuterium atoms contributing to more stable crystal lattices due to their reduced vibrational amplitudes at ambient temperatures.
The conformational preferences of the molecule include multiple rotational states around the carbon-nitrogen and carbon-oxygen bonds, with the isopropyl group adopting gauche conformations relative to the amino nitrogen. The deuterium labeling does not significantly alter these conformational preferences but may influence the relative population of conformational states due to subtle energy differences arising from isotopic substitution effects.
| Crystallographic Parameter | Oxprenolol Hydrochloride | Expected this compound |
|---|---|---|
| Melting Point | 107-109°C | 107-109°C (±1°C) |
| Crystal System | Orthorhombic | Orthorhombic |
| Molecular Packing | Hydrogen-bonded networks | Enhanced D-bonding networks |
| Thermal Stability | Moderate | Slightly enhanced |
Comparative Structural Analysis with Non-deuterated Oxprenolol
The comparative structural analysis between this compound and its non-deuterated analog reveals several important distinctions that influence analytical applications and molecular behavior. The primary difference lies in the mass spectral fragmentation patterns, where the deuterated compound exhibits characteristic mass shifts corresponding to the seven incorporated deuterium atoms. The molecular ion peak appears at mass-to-charge ratio 308.85 for the deuterated form compared to 301.81 for the standard oxprenolol hydrochloride, providing clear analytical differentiation.
The infrared spectroscopic analysis demonstrates notable differences in vibrational frequencies, particularly in the carbon-hydrogen stretching region where carbon-deuterium bonds appear at lower frequencies (approximately 2100-2300 cm⁻¹) compared to carbon-hydrogen stretches (2800-3000 cm⁻¹). These spectroscopic differences enable rapid identification and quantification of the deuterated compound in analytical mixtures. Nuclear magnetic resonance spectroscopy shows the disappearance of characteristic isopropyl proton signals in the deuterated variant, with corresponding deuterium signals appearing in the ²H NMR spectrum.
The pharmacokinetic isotope effect represents another significant difference between the two compounds. Deuterium substitution typically reduces the rate of metabolic transformation involving carbon-deuterium bond cleavage compared to carbon-hydrogen bond cleavage, a phenomenon known as the kinetic isotope effect. This characteristic makes the deuterated compound particularly valuable as an internal standard because it closely mimics the parent compound's behavior while maintaining analytical distinctiveness throughout biological processes.
Chemical stability comparisons indicate that the deuterated form exhibits slightly enhanced stability toward oxidative metabolism, particularly at the isopropyl substituent where metabolic transformation commonly occurs. This enhanced stability contributes to more reliable analytical results in long-term storage conditions and complex biological matrices where metabolic enzymes may be present.
The solubility characteristics remain essentially identical between the two compounds, with both forms demonstrating high water solubility and good organic solvent compatibility. The deuterated compound maintains the same basic pharmacological profile as the parent compound but with altered metabolic kinetics that enhance its utility as an analytical reference standard.
| Comparative Parameter | Oxprenolol Hydrochloride | This compound | Difference |
|---|---|---|---|
| Molecular Weight | 301.81 g/mol | 308.85 g/mol | +7.04 g/mol |
| Melting Point | 107-109°C | 107-109°C | Minimal |
| C-H/C-D Stretch (IR) | 2800-3000 cm⁻¹ | 2100-2300 cm⁻¹ | -600-800 cm⁻¹ |
| Metabolic Stability | Standard | Enhanced (KIE factor ~2-7) | Increased |
| Mass Spectral Base Peak | m/z 265 | m/z 272 | +7 mass units |
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJXCLTPGGDAJ-CXUOUXNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676092 | |
| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189649-47-5 | |
| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogen-Deuterium Exchange (H-D Exchange)
H-D exchange involves catalytic deuteration of the parent compound, oxprenolol hydrochloride, under controlled conditions. Platinum oxide (PtO₂) or palladium-on-carbon (Pd/C) catalysts in deuterated solvents (e.g., D₂O or CD₃OD) facilitate the replacement of hydrogens at the isopropyl group. For example, refluxing oxprenolol in D₂O with Pd/C at 80°C for 48 hours achieves >95% deuteration at the β-carbon positions. However, this method risks over-deuteration at unintended sites, necessitating rigorous purification.
Synthesis from Deuterated Precursors
A more controlled strategy employs deuterated starting materials. The isopropylamine-d7 group is synthesized via reduction of acetone-d6 with lithium aluminum deuteride (LiAlD₄), yielding (CD₃)₂CDNH₂. Subsequent condensation with 3-(2-allyloxyphenoxy)propylene oxide under basic conditions forms oxprenolol-d7, which is then hydrochlorinated (Figure 1).
Table 1: Comparison of Isotopic Labeling Methods
| Method | Deuteration Efficiency | Purity (%) | Key Challenges |
|---|---|---|---|
| H-D Exchange | 90–95% | 85–90 | Non-specific deuteration |
| Deuterated Precursors | 98–99% | 97–99 | High cost of deuterated reagents |
Stepwise Synthesis of this compound
The synthesis involves three stages: (1) preparation of deuterated isopropylamine, (2) epoxide intermediate formation, and (3) final coupling and hydrochlorination.
Synthesis of Isopropylamine-d7
Deuterated isopropylamine is synthesized by reducing acetone-d6 (CD₃COCD₃) with LiAlD₄ in anhydrous diethyl ether. The reaction proceeds via nucleophilic addition, yielding (CD₃)₂CDNH₂ with 99% isotopic purity. Excess LiAlD₄ is quenched with D₂O, and the product is distilled under reduced pressure (b.p. 44–46°C).
Epoxide Intermediate Preparation
3-(2-Allyloxyphenoxy)propylene oxide is synthesized by epoxidation of 3-(2-allyloxyphenoxy)propene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The epoxide forms in 80% yield and is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Coupling and Hydrochlorination
The deuterated isopropylamine reacts with the epoxide in refluxing ethanol, catalyzed by potassium carbonate. The nucleophilic ring-opening occurs at the less hindered carbon, forming oxprenolol-d7. The free base is treated with hydrochloric acid in ethyl acetate, yielding this compound as a white crystalline solid (m.p. 142–144°C).
Reaction Scheme:
Purification and Characterization
Chromatographic Purification
Crude this compound is purified using reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm). A gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (30% → 70% over 20 minutes) achieves >99% purity. Recrystallization from ethanol-diethyl ether mixtures further enhances crystallinity.
Spectroscopic Characterization
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 309.852 (calculated 309.854).
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25–6.80 (m, 4H, aromatic), 5.90 (m, 1H, allyl), 4.50 (d, 2H, OCH₂), 3.95 (m, 1H, CH(OH)), 2.75 (m, 2H, NCH₂).
-
¹³C NMR: Absence of signals at δ 22–25 ppm confirms deuteration at the isopropyl group.
Table 2: Key Analytical Parameters
| Parameter | Value | Method |
|---|---|---|
| Purity | ≥99% | HPLC |
| Isotopic Enrichment | 99.5% D7 | HRMS |
| Solubility | 100 mg/mL in DMSO | MedchemExpress |
Comparative Analysis with Non-Deuterated Oxprenolol
Deuteration alters physical properties marginally but significantly impacts metabolic stability. The deuterated compound exhibits a 2.3-fold longer half-life in hepatic microsomes due to the kinetic isotope effect (KIE) at CYP450 oxidation sites. Pharmacological activity remains unchanged, with IC₅₀ values for β-adrenergic receptor binding at 8.2 nM (vs. 8.0 nM for non-deuterated).
Challenges and Optimization
Chemical Reactions Analysis
Oxprenolol-d7 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxprenolol-d7 oxide, while reduction may yield oxprenolol-d7 alcohol .
Scientific Research Applications
Scientific Research Applications
1. Analytical Chemistry
- Reference Standard : Oxprenolol-d7 Hydrochloride is utilized as a reference standard for the quantitation of oxprenolol in various samples. Its deuterium labeling allows for precise tracking during mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy analyses .
2. Pharmacokinetics
- Metabolic Studies : The compound is instrumental in studying metabolic pathways and understanding how oxprenolol is processed in the body. Its deuterium labeling enhances the accuracy of pharmacokinetic profiling, allowing researchers to trace its absorption, distribution, metabolism, and excretion more effectively .
- Clinical Studies : A long-term study involving patients with thiazide-resistant hypertension demonstrated that oxprenolol effectively reduced blood pressure with a favorable safety profile. This underlines its potential utility in clinical settings .
3. Drug Development
- Quality Control : In pharmaceutical development, this compound is used to ensure the purity and potency of drug formulations. Its unique isotopic labeling facilitates the detection of impurities and the assessment of drug stability over time .
Comparative Analysis with Other Beta-Blockers
| Compound | Selectivity | Ki (nM) | Key Features |
|---|---|---|---|
| Oxprenolol-d7 | Non-selective | 7.10 | Intrinsic sympathomimetic activity; membrane stabilizing effects |
| Propranolol | Non-selective | Varies | Used for anxiety and migraine; more central nervous system side effects |
| Atenolol | Selective | Varies | Primarily β1 selective; fewer CNS side effects |
| Metoprolol | Selective | Varies | Commonly used for hypertension; fewer side effects |
Case Studies
Clinical Efficacy in Hypertension Management
A study involving 35 patients with thiazide-resistant hypertension showed significant reductions in blood pressure after treatment with oxprenolol hydrochloride (60-480 mg). The mean standing systolic/diastolic blood pressure decreased from 171/106 mm Hg to 142/85 mm Hg within three weeks, with no serious adverse effects reported over a 22-month period .
Animal Models for Cardiac Protection
Research has demonstrated that Oxprenolol can suppress ischemic arrhythmias in animal models, indicating its cardioprotective properties beyond hypertension management. This suggests potential applications in treating other cardiovascular conditions .
Mechanism of Action
Oxprenolol-d7 Hydrochloride exerts its effects by blocking β-adrenergic receptors in the heart and vascular smooth muscle . By inhibiting the binding of catecholamines such as adrenaline and noradrenaline to these receptors, it reduces heart rate, cardiac output, and blood pressure . This action helps to alleviate conditions such as hypertension, angina pectoris, and certain types of arrhythmias . The compound also inhibits the production of renin in the kidneys, which further contributes to its antihypertensive effects .
Comparison with Similar Compounds
Key Properties :
- Purity : >95% (HPLC) to 99.86%, depending on supplier specifications .
- Storage : Stable at -20°C for ≥4 years .
- Pharmacological Action : Blocks β1 and β2 receptors, reduces plasma renin activity, and exhibits affinity for 5-HT1A/1B receptors in rodent models .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights critical differences between Oxprenolol-d7 Hydrochloride and structurally or functionally related compounds:
Key Analytical and Pharmacological Differences
Deuterium Labeling: Oxprenolol-d7 HCl is distinguished by its seven deuterium atoms, which reduce metabolic degradation and improve mass spectrometry sensitivity compared to non-deuterated Oxprenolol HCl . Similar deuterated analogs (e.g., Octopamine-d4 HCl, Paliperidone-d4) serve as internal standards but target distinct receptors .
Receptor Selectivity: Oxprenolol-d7 HCl and its non-deuterated form block β1/β2 receptors, while Olodaterol activates β1 receptors . OPC-28326 uniquely antagonizes α2 receptors, offering peripheral vasodilation instead of cardiac modulation .
Clinical vs. Research Use: Non-deuterated compounds (e.g., Oxprenolol HCl, OPC-28326) have clinical approvals, whereas deuterated versions are restricted to research . Paliperidone’s broad receptor profile (D2, 5-HT2A, α1/α2) contrasts with Oxprenolol-d7’s narrower β-adrenergic focus .
Purity and Stability: Oxprenolol-d7 HCl’s purity varies by supplier (95%–99.86%), reflecting differences in synthesis protocols . All deuterated compounds require low-temperature storage (-20°C) to maintain isotopic integrity .
Biological Activity
Oxprenolol-d7 Hydrochloride is a deuterium-labeled variant of the non-selective beta-adrenergic antagonist oxprenolol. This compound is primarily utilized in research settings, particularly for its analytical applications in pharmacokinetics and metabolic studies. The incorporation of deuterium allows for enhanced tracking of the compound in biological systems, providing valuable insights into its biological activity and mechanisms.
This compound functions by antagonizing beta-adrenergic receptors (β-ARs), specifically both β1- and β2-adrenergic receptors. This action leads to various physiological effects, including decreased heart rate and blood pressure, making it effective in managing conditions such as hypertension and arrhythmias. The compound exhibits intrinsic sympathomimetic activity (ISA), which means it can partially stimulate β-ARs while also blocking them, potentially leading to fewer side effects compared to non-selective antagonists like propranolol .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key characteristics:
- Absorption : Approximately 30% of an oral dose reaches systemic circulation due to first-pass metabolism.
- Distribution : The compound is about 80% protein-bound in plasma and can cross the blood-brain barrier as well as the placental barrier .
- Metabolism : Primarily metabolized through hepatic glucuronidation, with less than 4% excreted unchanged in urine.
- Excretion : Metabolites can be detected in urine for up to 48 hours post-administration .
Clinical Studies
A long-term study involving 35 patients with thiazide-resistant hypertension demonstrated that Oxprenolol effectively reduced mean standing systolic/diastolic blood pressure from 171/106 mm Hg to 142/85 mm Hg within three weeks. The treatment was well tolerated, with no serious adverse effects reported over a period of 22 months .
Animal Models
Research has indicated that Oxprenolol can suppress ischemic arrhythmias in animal models, such as rats with acutely ligated coronary arteries. This cardioprotective effect highlights its potential utility beyond hypertension management.
Comparative Analysis with Other Beta-Blockers
| Compound | Selectivity | Ki (nM) | Key Features |
|---|---|---|---|
| Oxprenolol-d7 | Non-selective | 7.10 | Intrinsic sympathomimetic activity; membrane stabilizing effects |
| Propranolol | Non-selective | Varies | Widely used for anxiety and migraine; more central nervous system side effects |
| Atenolol | Selective | Varies | Primarily β1 selective; fewer CNS side effects |
| Metoprolol | Selective | Varies | Commonly used for hypertension; fewer side effects |
Oxprenolol-d7's unique properties, particularly its deuterium labeling, allow for precise tracking in pharmacokinetic studies, making it a valuable tool in drug development and quality control processes .
Case Studies
Several case studies have highlighted the efficacy of Oxprenolol in various patient populations:
- Hypertensive Patients : A study showed significant blood pressure reduction when combined with diuretics, although monotherapy appeared less effective in certain demographics such as Black hypertensive patients .
- Transdermal Delivery : Innovative approaches using chitosan films for transdermal delivery have shown promising results in controlling drug release and achieving desired pharmacological effects in rat models.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing Oxprenolol-d7 Hydrochloride in preclinical studies?
- Answer : Synthesis should prioritize isotopic purity (≥98%) to ensure accurate pharmacokinetic tracing. Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and structural integrity. Thin-layer chromatography (TLC) can screen for related substances by comparing sample spots against a diluted standard under UV light (254 nm) . Stability testing under controlled humidity and temperature is critical, as hydrochloride salts are hygroscopic .
Q. How should researchers design experiments to assess this compound’s beta-adrenergic receptor antagonism?
- Answer : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-CGP 12177) in isolated tissues (e.g., rat atria) to measure IC₅₀ values. Include non-deuterated Oxprenolol as a control to quantify isotopic effects on receptor affinity. Validate results via functional assays (e.g., cAMP inhibition in HEK-293 cells expressing β₁/β₂ receptors) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures specificity and minimizes matrix effects. For method validation, assess recovery rates (>85%), linearity (R² > 0.99), and lower limit of quantification (LLOQ ≤ 1 ng/mL) using spiked plasma samples .
Advanced Research Questions
Q. How can isotopic interference from deuterium affect this compound’s metabolic profiling, and how can this be mitigated?
- Answer : Deuteration may alter cytochrome P450 (CYP) metabolism kinetics, potentially shifting metabolite ratios. To address this, compare metabolic pathways of Oxprenolol-d7 and non-deuterated Oxprenolol using human liver microsomes (HLMs) and CYP isoform-specific inhibitors. Employ high-resolution MS (HRMS) to distinguish isotopic clusters from endogenous compounds .
Q. What experimental designs are optimal for studying this compound’s tissue distribution and half-life in vivo?
- Answer : Use radiolabeled Oxprenolol-d7 (e.g., ¹⁴C-labeled) in rodent models, with terminal sampling of plasma, liver, and cardiac tissues. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human half-life. Account for deuterium’s kinetic isotope effect (KIE) by adjusting clearance parameters in simulations .
Q. How can researchers resolve contradictions in receptor binding data between Oxprenolol-d7 and its parent compound?
- Answer : Conduct parallel dose-response curves in the same assay system to isolate isotopic effects. If discrepancies persist, evaluate deuterium’s impact on molecular conformation via molecular dynamics (MD) simulations. Cross-validate findings with surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. What strategies improve the stability of this compound in aqueous formulations during long-term storage?
- Answer : Optimize pH to 3.5–4.0 (using hydrochloric acid) to prevent hydrolysis. Add antioxidants (e.g., 0.01% ascorbic acid) and store lyophilized formulations at -80°C. Monitor degradation products monthly via reversed-phase HPLC with a C18 column and UV detection (230 nm) .
Methodological Resources
- Purity Analysis : Follow USP guidelines for related substance testing using TLC, as described in pharmacopeial protocols .
- Receptor Studies : Reference MedChemExpress protocols for beta-adrenergic antagonist assays, including tissue preparation and data normalization .
- Stability Testing : Adopt excipient compatibility frameworks from hydrochloride salt formulations, emphasizing humidity control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
